Methyl 2-((trifluoromethyl)thio)benzoate
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Overview
Description
Methyl 2-((trifluoromethyl)thio)benzoate: is an organic compound with the molecular formula C9H7F3O2S. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and a trifluoromethylthio group is attached to the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((trifluoromethyl)thio)benzoate typically involves the reaction of methyl 2-chlorobenzoate with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((trifluoromethyl)thio)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Compounds with a trifluoromethyl group.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-((trifluoromethyl)thio)benzoate is used as a building block in organic synthesis. Its unique trifluoromethylthio group imparts desirable properties such as increased lipophilicity and metabolic stability to the molecules it is incorporated into.
Biology: In biological research, this compound is used to study the effects of trifluoromethylthio groups on the biological activity of molecules. It is also used in the design of enzyme inhibitors and other bioactive compounds.
Medicine: this compound is explored for its potential therapeutic applications. Its derivatives are investigated for their anti-inflammatory, antiviral, and anticancer properties.
Industry: In the industrial sector, this compound is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable in the formulation of products that require high stability and efficacy.
Mechanism of Action
The mechanism of action of Methyl 2-((trifluoromethyl)thio)benzoate involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the binding affinity of the compound to its target proteins or enzymes, leading to increased biological activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
- Methyl 2-(trifluoromethyl)benzoate
- Methyl 2-(trifluoromethylthio)benzoate
- Methyl 2-(trifluoromethylsulfonyl)benzoate
Comparison: Methyl 2-((trifluoromethyl)thio)benzoate is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. Compared to Methyl 2-(trifluoromethyl)benzoate, the trifluoromethylthio group provides increased lipophilicity and metabolic stability. This makes it more suitable for applications requiring prolonged activity and stability.
Properties
Molecular Formula |
C9H7F3O2S |
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Molecular Weight |
236.21 g/mol |
IUPAC Name |
methyl 2-(trifluoromethylsulfanyl)benzoate |
InChI |
InChI=1S/C9H7F3O2S/c1-14-8(13)6-4-2-3-5-7(6)15-9(10,11)12/h2-5H,1H3 |
InChI Key |
JLTVGLNKVDJXRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC(F)(F)F |
Origin of Product |
United States |
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